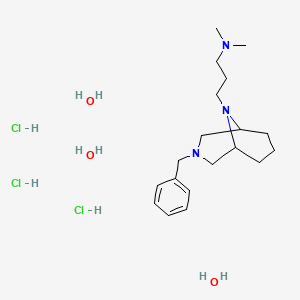
Zinc arsenide(znas2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc arsenide (ZnAs2) is an inorganic compound composed of zinc and arsenic. It crystallizes in a monoclinic structure and is known for its semiconducting properties. This compound is utilized in various applications, particularly in the fields of electronics and photonics due to its unique electrical and optical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc arsenide can be synthesized through several methods, including vapor-phase synthesis and direct reaction of zinc with arsenic. In vapor-phase synthesis, metal arsenic and metal zinc are volatilized at temperatures ranging from 400°C to 1200°C for 0.5 to 10 hours. The volatilized vapors react at 400°C to 900°C to form zinc arsenide . Another method involves the direct reaction of zinc and arsenic at high temperatures to produce zinc arsenide .
Industrial Production Methods: The industrial production of zinc arsenide often involves the vapor-phase synthesis method due to its efficiency and high purity yield. This method is advantageous as it reduces the environmental impact by minimizing arsenic discharge and utilizes low-cost raw materials .
Análisis De Reacciones Químicas
Types of Reactions: Zinc arsenide undergoes various chemical reactions, including dissociation, oxidation, and reduction. For instance, it can dissociate into zinc and arsenic at elevated temperatures (612-759 K) .
Common Reagents and Conditions:
Oxidation: Zinc arsenide can be oxidized in the presence of oxygen to form zinc oxide and arsenic trioxide.
Reduction: It can be reduced using hydrogen gas to yield elemental zinc and arsenic.
Substitution: Zinc arsenide can undergo substitution reactions with halogens to form zinc halides and arsenic halides.
Major Products:
Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As2O3)
Reduction: Elemental zinc (Zn) and arsenic (As)
Substitution: Zinc halides (ZnX2) and arsenic halides (AsX3), where X represents a halogen.
Aplicaciones Científicas De Investigación
Zinc arsenide is extensively used in scientific research due to its semiconducting properties. Some key applications include:
Electronics: Used in the fabrication of semiconductor devices and integrated circuits.
Photonics: Employed in photo-optic applications due to its ability to modulate light.
Thermoelectric Materials: Utilized in thermoelectric devices for energy conversion.
Chemical Sensors: Applied in the development of sensors for detecting various chemical species.
Comparación Con Compuestos Similares
Zinc arsenide shares similarities with other compounds such as cadmium arsenide (Cd3As2), zinc phosphide (Zn3P2), and cadmium phosphide (Cd3P2). These compounds exhibit similar crystal structures and semiconducting properties. zinc arsenide is unique due to its specific band gap and thermal stability, making it particularly suitable for certain applications in electronics and photonics .
Similar Compounds:
- Cadmium arsenide (Cd3As2)
- Zinc phosphide (Zn3P2)
- Cadmium phosphide (Cd3P2)
Zinc arsenide stands out due to its combination of electrical, optical, and thermal properties, which make it a versatile material for various advanced technological applications.
Propiedades
Fórmula molecular |
As2Zn |
|---|---|
Peso molecular |
215.2 g/mol |
InChI |
InChI=1S/As2.Zn/c1-2; |
Clave InChI |
KXUSEUKXCIKTBF-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[As]=[As] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[1,2-b]thiophene](/img/no-structure.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)




![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)


